molecular formula C10H10O4 B15359389 2-Ethylbenzene-1,3-dicarboxylic acid

2-Ethylbenzene-1,3-dicarboxylic acid

Cat. No.: B15359389
M. Wt: 194.18 g/mol
InChI Key: FVDFOPLANFYOJD-UHFFFAOYSA-N
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Description

2-Ethylbenzene-1,3-dicarboxylic acid is a valuable building block in scientific research, with a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol . Its structure, featuring an ethyl group on the benzene-1,3-dicarboxylic acid (isophthalic acid) backbone, confers unique physicochemical properties, such as moderate acidity and solubility in polar organic solvents . This compound serves as a versatile precursor in the synthesis of more complex organic compounds and is particularly useful in the production of polymers and resins, contributing to the development of advanced materials . Researchers can optimize its synthesis via methods like Friedel-Crafts alkylation to achieve high purity, with purification through recrystallization or column chromatography . The molecular structure can be confirmed using a combination of 1 H and 13 C NMR, and IR spectroscopy . For laboratory safety, essential protocols include using personal protective equipment (PPE) and working in a fume hood . This product is intended for in vitro research applications only and is strictly for use in laboratory settings. It is not a drug, and its introduction into humans or animals is prohibited by law .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-ethylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

FVDFOPLANFYOJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

  • Biology: It can be employed in biochemical studies to understand metabolic pathways.

  • Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and functional group impacts among 2-ethylbenzene-1,3-dicarboxylic acid and related dicarboxylic acids:

Compound Name Substituents/Modifications Key Properties/Applications Source Citations
2-Ethylbenzene-1,3-dicarboxylic acid Ethyl group at C2 Likely lower acidity (electron-donating ethyl); potential for hydrophobic polymer segments. Inferred
4-Hydroxyisophthalic acid Hydroxyl group at C4 Increased polarity; soluble in DMSO, methanol; used in dyes and coordination polymers.
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid Trifluoromethyl group at C5 Electron-withdrawing CF₃ enhances acidity; used in drug synthesis and high-performance materials.
Itaconic acid (1-propene-2,3-dicarboxylic acid) Conjugated double bond Polymerizable via addition/condensation; applications in resins, fibers, and detergents.
Para-aminobenzoic acid (PABA) Amino and hydroxyl groups at C4 and C2 Water-soluble (hot); precursor in sunscreen agents and pharmaceuticals.

Acidity and Reactivity

  • Ethyl vs. Trifluoromethyl Substituents : The ethyl group in 2-ethylbenzene-1,3-dicarboxylic acid donates electrons via inductive effects, reducing the acidity of the carboxylic acid groups (higher pKa) compared to the strongly electron-withdrawing trifluoromethyl group in its C5-substituted analog .
  • Hydroxyl vs. Ethyl Effects : 4-Hydroxyisophthalic acid exhibits greater acidity and solubility in polar solvents due to hydrogen bonding from the hydroxyl group, unlike the hydrophobic ethyl substituent .

Solubility and Physical Properties

  • Ethyl Substituent: Likely reduces water solubility compared to hydroxyl- or amino-substituted analogs (e.g., PABA, which dissolves in hot water) .
  • Comparison with Cyclic Derivatives : Piperazine- or cyclopentane-based dicarboxylic acids (e.g., 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) exhibit rigid structures, limiting their utility in flexible polymers compared to aromatic analogs .

Research Findings and Data Tables

Table 1: Comparative Acidity and Solubility

Compound pKa (Estimated) Solubility Profile
2-Ethylbenzene-1,3-dicarboxylic acid ~3.5–4.0 Soluble in ethanol, DCM; insoluble in water
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid ~2.0–2.5 Soluble in polar aprotic solvents (DMF, DMSO)
4-Hydroxyisophthalic acid ~2.8–3.2 Soluble in DMSO, methanol; slight water solubility
Itaconic acid pKa1: 3.85, pKa2: 5.45 Water-soluble at high pH

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Ethylbenzene-1,3-dicarboxylic acid with high purity?

  • Methodological Answer : Optimize synthesis via Friedel-Crafts alkylation or direct functionalization of benzene-1,3-dicarboxylic acid derivatives. For example, introduce the ethyl group using ethyl chloride or bromide under acidic conditions. Purification can involve recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Monitor purity via HPLC or NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of 2-Ethylbenzene-1,3-dicarboxylic acid?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm ethyl group substitution and carboxylic acid proton environments.
  • IR Spectroscopy : Identify characteristic peaks for carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) at controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Stability studies should include prolonged exposure to acidic/alkaline conditions, monitored via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodological Answer : The ethyl group introduces steric hindrance, potentially altering linker geometry and metal-node connectivity. Compare MOF porosity and stability (e.g., BET surface area analysis) with non-ethylated analogs. Use computational modeling (DFT or molecular dynamics) to predict ligand-metal binding modes .

Q. What experimental strategies optimize polyamide synthesis using 2-Ethylbenzene-1,3-dicarboxylic acid as a monomer?

  • Methodological Answer : Vary reaction parameters such as:

  • Catalysts : Test polyphosphoric acid (PPA) vs. ionic liquids for polymerization efficiency.
  • Temperature : Optimize step-growth polymerization between 120–180°C.
  • Molar Ratios : Adjust stoichiometry of diamine (e.g., hexane-1,6-diamine) to dicarboxylic acid. Characterize polymers via DSC (thermal stability) and tensile testing (mechanical properties) .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Systematically control variables such as:

  • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar).
  • Leaving Groups : Test halogenated derivatives (e.g., bromo vs. chloro).
  • Temperature : Perform kinetic studies at 25°C and 60°C. Use 19^{19}F NMR or LC-MS to track reaction progress and intermediates .

Data Analysis & Mechanistic Questions

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential). Validate predictions with in vitro assays, such as enzyme inhibition kinetics (e.g., IC50_{50} determination) .

Q. How can researchers address discrepancies in reported thermal degradation profiles of derivatives?

  • Methodological Answer : Replicate studies using standardized TGA protocols (heating rate: 10°C/min under N2_2). Cross-reference with DSC to identify melting/glass transition events. Investigate sample purity via elemental analysis and moisture content .

Safety & Handling in Academic Settings

Q. What safety protocols are essential when handling 2-Ethylbenzene-1,3-dicarboxylic acid in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers. Reference SDS guidelines for spill management and first-aid measures .

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